5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid is synthesized from arachidonic acid through a series of enzymatic reactions involving lipoxygenases. The process typically involves the action of 5-lipoxygenase followed by 12- or 15-lipoxygenase, leading to the formation of intermediates such as leukotriene A4 and 15-hydroperoxyeicosatetraenoic acid .

Industrial Production Methods: Industrial production of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid is not widely reported, as it is primarily synthesized for research purposes. The compound is often produced in small quantities using specialized biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or occur under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include lipoxygenases, hydrogen peroxide, and various reducing agents. The reactions often occur under physiological conditions, such as in the presence of cellular enzymes .

Major Products Formed: The major products formed from the reactions of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include various hydroxylated derivatives and epimers. These products often retain the bioactive properties of the parent compound .

Scientific Research Applications

5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid has numerous scientific research applications. In chemistry, it is used to study lipid signaling pathways and the mechanisms of inflammation resolution. In biology and medicine, it is investigated for its potential therapeutic effects in conditions such as asthma, cardiovascular diseases, and cancer. The compound also has applications in the study of immune cell behavior and the development of anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid involves its interaction with specific receptors on immune cells, such as the ALX/FPR2 receptor. This interaction leads to the modulation of various signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the activation of peroxisome proliferator-activated receptor γ (PPAR-γ). These pathways play a crucial role in reducing inflammation and promoting tissue repair .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include other lipoxins such as Lipoxin B4, epi-Lipoxin A4, and 15-epi-Lipoxin A4. These compounds share structural similarities and are also derived from arachidonic acid .

Uniqueness: What sets 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid apart is its specific stereochemistry and the unique set of biological activities it exhibits. It is particularly potent in resolving inflammation and modulating immune responses, making it a valuable compound in both research and potential therapeutic applications .

Biological Activity

5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid, commonly referred to as Lipoxin A4 (LXA4), is a biologically active lipid mediator derived from arachidonic acid. It plays a crucial role in the resolution of inflammation and the maintenance of tissue homeostasis. This article provides a detailed overview of its biological activities, mechanisms of action, and implications in various physiological and pathological contexts.

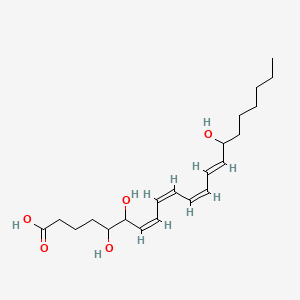

Chemical Structure and Properties

Lipoxin A4 is characterized by its unique structure that includes three hydroxyl groups and multiple double bonds. Its molecular formula is C20H32O5, and it has a molecular weight of approximately 352.47 g/mol. The compound can be represented structurally as follows:

LXA4 exerts its biological effects primarily through specific receptors known as ALX/FPR2 (formyl peptide receptor 2). Upon binding to these receptors, LXA4 initiates various signaling pathways that lead to:

- Inhibition of Neutrophil Recruitment : LXA4 reduces the recruitment of neutrophils to sites of inflammation, thereby limiting tissue damage.

- Promotion of Macrophage Efferocytosis : It enhances the clearance of apoptotic cells by macrophages, facilitating the resolution phase of inflammation.

- Regulation of Cytokine Production : LXA4 modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β.

Anti-inflammatory Effects

LXA4 is recognized for its potent anti-inflammatory properties. It has been shown to:

- Inhibit Superoxide Production : In human neutrophils, LXA4 stimulates superoxide anion generation but at lower levels compared to leukotriene B4 (LTB4) .

- Reduce Degranulation : While it stimulates superoxide production effectively, it is less potent in inducing degranulation compared to other leukotrienes .

Role in Cardiovascular Health

Recent studies indicate that LXA4 plays a significant role in cardiovascular health by:

- Promoting Endothelial Function : It enhances endothelial nitric oxide synthase (eNOS) activity, leading to improved vascular function .

- Regulating Vascular Inflammation : LXA4 has been implicated in the resolution of vascular inflammation, which is crucial for preventing cardiovascular diseases .

Case Studies and Research Findings

Several studies have elucidated the biological activities and therapeutic potential of LXA4:

- Resolution of Inflammation : A study demonstrated that LXA4 promotes macrophage efferocytosis and enhances the resolution of inflammation in murine models .

- Protective Role in Ischemia-Reperfusion Injury : Research indicated that LXA4 administration improved outcomes in models of ischemia-reperfusion injury by reducing inflammatory responses .

- Impact on Chronic Diseases : In chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease, LXA4 levels are often dysregulated. Supplementing with LXA4 analogs has shown promise in restoring balance .

Summary Table of Biological Activities

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(7Z,9Z,11Z,13E)-5,6,15-trihydroxyhenicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C21H34O5/c1-2-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26/h5-8,10-11,14-15,18-20,22-24H,2-4,9,12-13,16-17H2,1H3,(H,25,26)/b7-5-,8-6-,14-10+,15-11- |

InChI Key |

IHFUMABLQJIAJX-PYBKAYMHSA-N |

Isomeric SMILES |

CCCCCCC(/C=C/C=C\C=C/C=C\C(C(CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.